6-chloro-4-methoxy-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including those similar to 6-chloro-4-methoxy-1H-indole, often involves complex reactions designed to introduce functional groups at specific positions on the indole ring. These synthetic methods may include halogenation, methoxylation, and the use of directing groups to control the regioselectivity of the reactions. For example, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves a three-step substitution reaction, showcasing the complexity and efficiency of modern synthetic techniques (Yao et al., 2023).
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical and biological properties. X-ray diffraction (XRD) and density functional theory (DFT) studies provide insights into bond angles, bond lengths, and the overall geometry of the molecule. For instance, the crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate revealed important aspects of its molecular structure, including the arrangement of functional groups and the impact on its chemical reactivity (Yao et al., 2023).
Scientific Research Applications
Indole derivatives are significant in various scientific fields due to their wide range of biological activities . Here are some general applications:
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Pharmaceutical Research
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Synthetic Chemistry
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Biological Research
- Indole derivatives are used in biological research due to their diverse biological activities .
- They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Safety And Hazards
Future Directions
The future directions for “6-chloro-4-methoxy-1H-indole” could involve further exploration of its synthesis methods and biological activities. Given the significance of indole derivatives in medicinal chemistry, there is potential for “6-chloro-4-methoxy-1H-indole” to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
6-chloro-4-methoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATCRGBXBABPDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372084 | |
Record name | 6-chloro-4-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-methoxy-1H-indole | |
CAS RN |
117970-23-7 | |
Record name | 6-chloro-4-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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